3-氧代-N-(噻唑-2-基)-2,3-二氢-1H-茚满-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

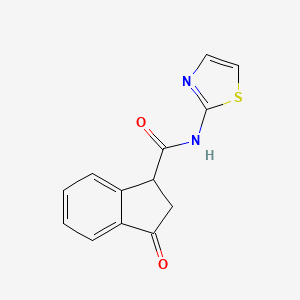

The compound of interest, 3-oxo-N-(thiazol-2-yl)-2,3-dihydro-1H-indene-1-carboxamide, is a thiazole-based heterocyclic amide. Thiazole derivatives are known for their antimicrobial properties and are often investigated for potential pharmacological applications. The thiazole moiety is a crucial structural component in these compounds, contributing to their biological activity .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the formation of the thiazole ring and subsequent functionalization. For instance, N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were synthesized and their structures confirmed by various spectroscopic methods, including IR, NMR, and mass spectra . Similarly, a series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and evaluated for antimicrobial activity . These methods provide a foundation for the synthesis of related compounds, such as the one .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by spectroscopic techniques. For example, the configurations of stereogenic centers in thiazolidinone rings were determined using 1H NMR analysis and 2D NOESY experiments . The molecular and electronic structures of a related compound, N-(thiazol-2-yl)furan-2-carboxamide, were investigated using X-ray diffraction and density functional theory (DFT) modelling, revealing noncovalent interactions and providing insights into the compound's properties .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclization and functional group transformations. The synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides involved a dehydrosulfurization reaction under the influence of excess HgO, leading to cyclization products . These reactions are crucial for the formation of the thiazole core and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The antimicrobial activity of these compounds is often a key property of interest. For instance, a series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides showed potent antimicrobial activity against various bacterial and fungal species . The relationship between molecular properties and antimicrobial activity was also explored, with some synthetic intermediates exhibiting good activities. Additionally, the compound N-(thiazol-2-yl)furan-2-carboxamide demonstrated good antimicrobial activity against eight microorganisms, suggesting its potential for medical applications .

科学研究应用

抗菌应用

“3-氧代-N-(噻唑-2-基)-2,3-二氢-1H-茚满-1-甲酰胺”衍生物的一个重要研究领域包括它们作为抗菌剂的潜力。Palkar 等人(2017 年)报道的新型类似物经过设计和合成,显示出有前景的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌。这些化合物在非细胞毒浓度下表现出抗菌活性,表明它们有可能作为有效的抗菌剂,而不会对哺乳动物细胞产生有害影响 Palkar 等人,2017 年。

合成方法

研究还集中在这些化合物的合成方法上,利用环境友好的程序和快速合成技术。Raval 等人(2012 年)报道了相关化合物的微波辅助合成,突出了该方法在反应速率和产率方面的优势。这种方法不仅为传统的合成方法提供了一种更环保的替代方案,而且还提高了生产这些化合物的效率,这可能有利于它们在抗菌治疗中的应用 Raval 等人,2012 年。

抗真菌和抗菌特性

进一步扩展其应用,这些化合物已被评估其抗真菌和抗菌特性。Desai 等人(2011 年)合成了一系列化合物,并筛选了它们的体外抗菌和抗真菌活性,证明了它们作为广谱抗菌剂的潜力。此类研究强调了“3-氧代-N-(噻唑-2-基)-2,3-二氢-1H-茚满-1-甲酰胺”衍生物在对抗一系列微生物病原体方面的多功能性 Desai 等人,2011 年。

化学合成和表征

这些化合物的化学合成和表征对于了解它们的潜在应用至关重要。Talupur 等人(2021 年)和 Peterlin-Mašič 等人(2000 年)的研究深入探讨了各种衍生物的合成路线、结构阐明和潜在的抗菌应用。这些研究为未来研究这些化合物的医药和材料科学应用奠定了基础 Talupur 等人,2021 年;Peterlin-Mašič 等人,2000 年。

作用机制

Target of Action

The primary targets of this compound are Phosphodiesterase type 5 (PDE5) and Cyclooxygenase-1/2 (COX-1/2) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation. COX-1/2 are enzymes involved in the inflammatory response.

Mode of Action

This compound interacts with its targets by inhibiting their activity . It binds to the active sites of PDE5 and COX-1/2, preventing them from carrying out their functions. This results in an increase in cGMP levels and a decrease in the production of pro-inflammatory prostaglandins .

Biochemical Pathways

The inhibition of PDE5 leads to an increase in cGMP levels. This activates protein kinase G (PKG), which plays a crucial role in various biochemical pathways, including those involved in muscle relaxation and vasodilation . The inhibition of COX-1/2, on the other hand, reduces the production of pro-inflammatory prostaglandins, thereby attenuating the inflammatory response .

Result of Action

The molecular and cellular effects of this compound’s action include muscle relaxation, vasodilation, and attenuation of the inflammatory response . These effects suggest a potential therapeutic role for this compound in conditions such as erectile dysfunction and inflammatory diseases .

安全和危害

未来方向

属性

IUPAC Name |

3-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroindene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-11-7-10(8-3-1-2-4-9(8)11)12(17)15-13-14-5-6-18-13/h1-6,10H,7H2,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINVIRRXFWFOMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B2505888.png)

![N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2505890.png)

![Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2505892.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2505893.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)

![Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2505900.png)

![4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2505904.png)

![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2505908.png)

![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2505911.png)